molecular formula C8H5BrN2O2 B13965993 3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2h)-one

3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2h)-one

Cat. No.: B13965993
M. Wt: 241.04 g/mol
InChI Key: GCLOSLNBANMLKQ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a bromophenyl group attached to the oxadiazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The bromophenyl group can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazol-5(2H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.

    3-(4-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one: The bromine atom is in a different position, affecting its chemical properties.

Uniqueness

3-(2-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-(2-bromophenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

GCLOSLNBANMLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=O)N2)Br

Origin of Product

United States

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